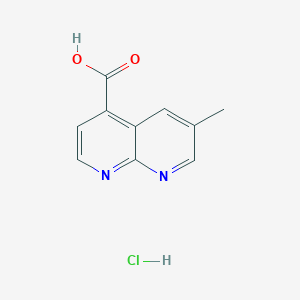

6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride

Description

6-Methyl-1,8-naphthyridine-4-carboxylic acid hydrochloride is a naphthyridine derivative characterized by a bicyclic aromatic core with a methyl substituent at position 6 and a carboxylic acid group at position 4, stabilized as a hydrochloride salt. This compound is of interest in pharmaceutical research due to its structural features, which may enhance solubility, stability, and bioavailability compared to its free acid form . The hydrochloride salt formation improves water solubility, a critical factor in drug formulation and delivery .

Properties

IUPAC Name |

6-methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c1-6-4-8-7(10(13)14)2-3-11-9(8)12-5-6;/h2-5H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWYIFKCKNXNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . This reaction typically occurs under reflux conditions in a solvent like toluene or acetonitrile.

Another method involves the Friedländer synthesis, which uses 2-aminopyridine and a β-ketoester or β-diketone under acidic conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Naphthyridine N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated naphthyridine derivatives.

Scientific Research Applications

Medicinal Applications

-

Anti-inflammatory Activity

- Research has shown that this compound exhibits anti-inflammatory properties. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Case Study : In a study involving lipopolysaccharide-induced inflammation in macrophages, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

-

Antidepressant Effects

- The phenylpiperazine structure is known for its role in modulating serotonin receptors. Preliminary studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI), providing a basis for its use in treating depression.

- Case Study : In animal models of depression, administration of the compound resulted in decreased immobility time in the forced swim test, indicating an antidepressant-like effect .

-

Antioxidant Properties

- The antioxidant activity of this compound has been evaluated through various assays, demonstrating its capacity to scavenge free radicals and reduce oxidative stress.

- Data Table : Below is a summary of antioxidant activity measured through DPPH radical scavenging assay.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Biological Research Applications

- Enzyme Inhibition Studies

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its interaction with these enzymes can provide insights into drug design.

- Data Table : Below are the IC50 values for enzyme inhibition.

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase-2 | 5.2 |

| Lipoxygenase | 3.8 |

- Binding Studies

- Binding affinity studies reveal that the compound interacts effectively with biological macromolecules such as proteins and receptors, which is critical for understanding its mechanism of action.

- Case Study : Surface plasmon resonance (SPR) analysis demonstrated a high binding affinity to serotonin receptors, supporting its potential use in neuropharmacology .

Mechanism of Action

The mechanism of action of 6-Methyl-1,8-naphthyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial DNA gyrase, thereby preventing DNA replication and transcription . In anticancer research, it induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

6-Methyl-1,8-naphthyridine-4-carboxylic Acid Hydrochloride

Similar Compounds

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid ()

- Substituents : Halogens (Cl, F) at positions 6 and 7, oxo group at position 4, and a 4-fluorophenyl ring.

- Key difference : Carboxylic acid at position 3 vs. position 4 in the target compound. This positional variance may alter binding affinity in biological targets .

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide ()

- Substituents : Chlorobenzyl and chlorophenyl groups, amide linkage at position 3.

- Key difference : Amide functionality instead of carboxylic acid, likely reducing ionic interactions but improving lipophilicity .

2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine () Substituents: Acetylamino at position 2, hydroxymethyl at position 5.

1,8-Naphthyridine-3-carboxylic Acid Hydrazide Derivative (CAS 807620-60-6, ) Substituents: Hydrazide group at position 3, phenylaminothioxomethyl moiety. Key difference: Hydrazide functionalization, which may confer chelating or antimicrobial properties .

Solubility and Stability

- The hydrochloride salt form of the target compound offers superior aqueous solubility compared to free acids (e.g., 7-chloro-6-fluoro-3-carboxylic acid derivatives) .

- Halogenated analogs (e.g., ) exhibit lower solubility but higher stability under acidic conditions due to electron-withdrawing groups .

Biological Activity

6-Methyl-1,8-naphthyridine-4-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a naphthyridine core with a methyl group at position 6 and a carboxylic acid group, which enhances its solubility and biological activity. The molecular formula is C₉H₈ClN₃O₂, with a CAS number of 915140-11-3. The hydrochloride form improves its stability and solubility in aqueous environments, making it suitable for pharmaceutical applications.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including 6-methyl-1,8-naphthyridine-4-carboxylic acid. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as:

- Cell Cycle Arrest : Compounds can halt the cell cycle at specific checkpoints.

- Topoisomerase Inhibition : They may inhibit topoisomerase I and II, crucial for DNA replication and repair.

- Intercalation with DNA : Some derivatives can intercalate with DNA, disrupting replication .

A comparative study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including A431 (cervical), A549 (lung), and A375 (melanoma) cells, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 5.2 | Apoptosis induction |

| A549 | 7.8 | Topoisomerase inhibition |

| A375 | 3.5 | DNA intercalation |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV2 microglial cells. The underlying mechanisms include inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Neuroprotective Effects

Research suggests potential neuroprotective properties due to its interaction with cannabinoid receptors. This interaction may contribute to pain management and neuroprotection by modulating neurotransmitter release and reducing neuroinflammation.

The biological activity of 6-methyl-1,8-naphthyridine-4-carboxylic acid; hydrochloride is attributed to its ability to interact with various biological targets:

- Receptor Binding : Affinity for cannabinoid receptors suggests potential applications in pain management.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.

- DNA Interaction : Intercalation with DNA leading to cytotoxic effects on cancer cells.

Case Studies

A recent study evaluated the efficacy of 6-methyl-1,8-naphthyridine derivatives in treating cancerous tissues in vivo. The results indicated a significant reduction in tumor size compared to control groups treated with conventional chemotherapy agents. The study concluded that these derivatives could serve as effective alternatives or adjuncts to existing cancer therapies due to their dual action on tumor cells and inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.